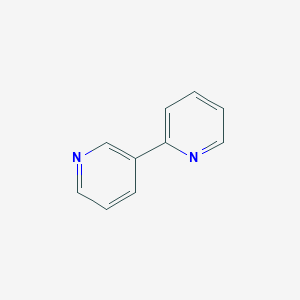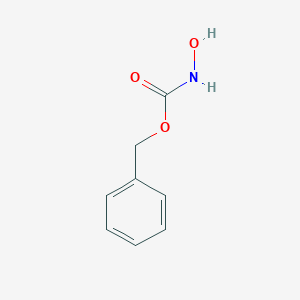
N-hidroxibenzoato de bencilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Benzyl hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the synthesis of pharmaceuticals . For instance, it can be used in the synthesis of Ticagrelor, an antiplatelet medication .
Action Environment
The action, efficacy, and stability of Benzyl N-hydroxycarbamate can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a dry, dark place .
Safety and Hazards
Benzyl N-hydroxycarbamate is classified as Acute toxicity - Category 4, Oral, Dermal, and Inhalation. It also causes skin irritation (Category 2) and serious eye irritation (Category 2) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Direcciones Futuras
The future directions of Benzyl N-hydroxycarbamate research could involve its application in the synthesis of β-lactam antibiotics and the preparation of non-symmetric benzyl carbonate derivatives . Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl hydroxycarbamate can be synthesized through the methoxycarbonylation of benzyl alcohol derivatives using dimethyl carbonate as a reagent and solvent. This process involves the use of organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium methoxide . The reaction typically occurs under mild conditions with high conversion rates and selectivity .
Industrial Production Methods: In industrial settings, benzyl hydroxycarbamate is produced using continuous flow processes that ensure high efficiency and scalability. The use of dimethyl carbonate and organocatalysts in a continuous flow setup allows for the production of non-symmetric benzyl carbonate derivatives, which are then converted to benzyl hydroxycarbamate .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Oximes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Comparación Con Compuestos Similares
Benzyl carbamate: Similar in structure but lacks the hydroxylamine group.
N-Boc-hydroxylamine: Contains a tert-butoxycarbonyl group instead of a benzyl group.
O-Benzylhydroxylamine hydrochloride: Similar but includes a hydrochloride salt form.
Uniqueness: Benzyl hydroxycarbamate is unique due to its specific combination of a benzyl group and a hydroxylamine moiety, which provides distinct reactivity and stability compared to other carbamates and hydroxylamines .
Propiedades
IUPAC Name |
benzyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSPTAPCMSZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187827 | |
| Record name | Carbamic acid, hydroxy-, benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3426-71-9 | |
| Record name | Benzyl N-hydroxycarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl hydroxycarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3426-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, hydroxy-, benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-hydroxy-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(Benzyloxycarbonyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL HYDROXYCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB5I7L0KH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical oxidation products of Benzyl N-hydroxycarbamate?
A1: The oxidation of Benzyl N-hydroxycarbamate can lead to various products depending on the oxidant and reaction conditions.
- Iodine oxidation: [] Primarily yields O-benzoyl benzhydroxamate.
- Silver oxide oxidation: [] Produces N-silver-N-alkoxycarbonyloxycarbamates. When reacted alongside Ethyl N-hydroxycarbamate, it forms mixed NO-di- and NNO-tri-substituted hydroxylamines containing ethoxycarbonyl and benzyloxycarbonyl groups.
- Electrochemical oxidation: [] In the presence of an amine, Benzyl N-hydroxycarbamate undergoes anodic oxidation to produce N, O-dialkoxycarbonyl derivatives, O-alkoxycarbonyl-N-hydroxycarbamates, benzyl alcohol, and N-benzylacetamide.
Q2: How does N-methylation affect the electrochemical oxidation of Benzyl N-hydroxycarbamate?
A2: [] N-methylation of Benzyl N-hydroxycarbamate significantly influences its electrochemical oxidation pathway. While it promotes O-alkoxycarbonylation of both the starting compound and its demethylated product, it diminishes the yields of benzyl alcohol and N-benzylacetamide.
Q3: Can Benzyl N-hydroxycarbamate undergo reactions other than oxidation?
A3: Yes, beyond oxidation, Benzyl N-hydroxycarbamate can participate in other reactions. For instance:
- N,O-Diarylation: [] It reacts with nitrofluorobenzenes (both 2- and 4-isomers) to yield the corresponding benzyl N-(nitrophenoxy)carbamates. Further reaction with nitrofluorobenzenes results in the formation of biphenyl and diphenyl ether derivatives. This reaction suggests the formation of N,O-diphenylhydroxylamines as intermediates, which undergo rearrangement similar to the benzidine rearrangement.
Q4: Are there any reported applications of Benzyl N-hydroxycarbamate in the synthesis of biologically relevant molecules?
A4: While the provided research papers do not directly illustrate the use of Benzyl N-hydroxycarbamate in synthesizing specific bioactive molecules, its derivative, N-benzyloxycarbonylhydroxylamine, plays a crucial role in introducing the amino-oxy group during the synthesis of DL-Cyclocanaline (cyclohomoserine), a higher homologue of the antibiotic cycloserine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

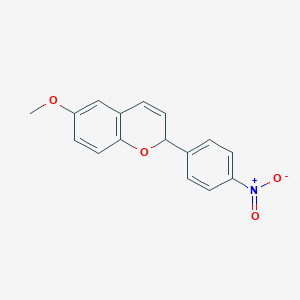

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)
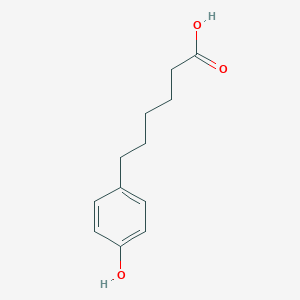
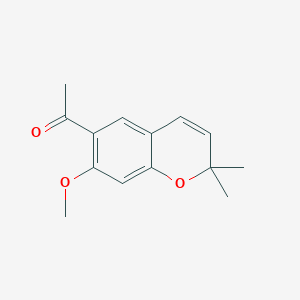
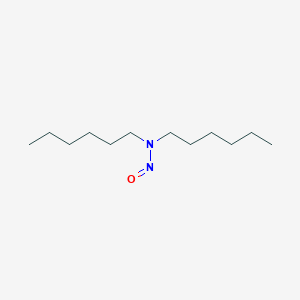
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)



